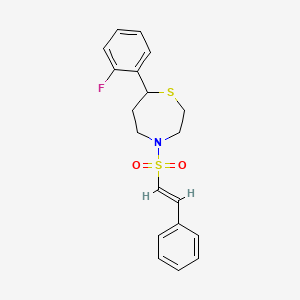

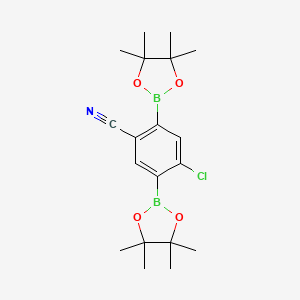

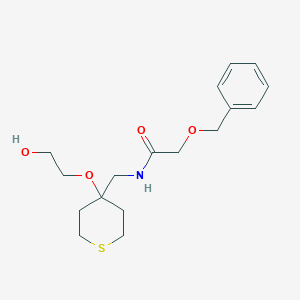

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with potential applications in various fields of research and industry. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

Pyrrole derivatives can be synthesized through various methods. One such method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .Chemical Reactions Analysis

Pyrrole and its derivatives are known to participate in various chemical reactions. For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water, resulted in the formation of (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl) ethanone .Applications De Recherche Scientifique

Synthesis of Pyrrolyl Compounds

Research has explored the synthesis of various pyrrolyl compounds, including those with metallated pyrrole-2-carbaldehydes, demonstrating the versatility of pyrrole derivatives in organometallic chemistry (Denat, Gaspard-Iloughmane, & Dubac, 1992).

Thermal and Photochemical Reactivity

Studies have investigated the thermal and photochemical reactivity of pyrrole derivatives like 1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one, highlighting the potential of these compounds in photochemical applications (Groot & Lugtenburg, 2010).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrrole derivatives. Schiff bases of chitosan with heteroaryl pyrazole derivatives, including those similar to 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, have been synthesized and shown to exhibit significant antimicrobial activity (Hamed et al., 2020).

Development of Fluorinated Pyrroles

The development of new fluorinated pyrroles, including variants of pyrrole-5-carbaldehydes, has been a subject of research, offering new possibilities in the synthesis of fluorinated organic compounds (Surmont et al., 2009).

Pharmacological Applications

Pyrrole derivatives have been synthesized for potential pharmacological applications. For instance, the design and synthesis of new pyrazole analogues starting from pyrazole-4-carbaldehydes have been explored for their anticonvulsant and analgesic properties (Viveka et al., 2015).

Orientations Futures

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that 2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde and similar compounds may have promising future applications in medicinal chemistry and pharmaceutical research.

Propriétés

IUPAC Name |

2,4,5-trimethyl-1-phenylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-11(2)15(12(3)14(10)9-16)13-7-5-4-6-8-13/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUASEJQXPUHOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)

![tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate](/img/structure/B2596196.png)

methanone](/img/structure/B2596203.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)